(S)-2-((S)-1-azido-2-phenylethyl)oxirane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(2S)-2-[(1S)-1-azido-2-phenylethyl]oxirane |
InChI |
InChI=1S/C10H11N3O/c11-13-12-9(10-7-14-10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2/t9-,10+/m0/s1 |
InChI Key |
WUZNGAONCFFYFF-VHSXEESVSA-N |
Isomeric SMILES |
C1[C@@H](O1)[C@H](CC2=CC=CC=C2)N=[N+]=[N-] |
Canonical SMILES |
C1C(O1)C(CC2=CC=CC=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Stereochemical Control and Mechanistic Investigations in Azido Epoxide Chemistry
Regioselectivity in Epoxide Ring-Opening Reactions
The ring-opening of unsymmetrical epoxides by nucleophiles can result in two different regioisomers. The preferred site of attack is influenced by a variety of factors, including the reaction conditions. d-nb.infoyoutube.com
Factors Influencing Nucleophilic Attack Position
The regioselectivity of the nucleophilic attack on an epoxide ring is a complex interplay of steric hindrance, electronic effects, and potential aromatic stabilization. chemistrysteps.comrsc.org
Steric Hindrance: In reactions proceeding under basic or neutral conditions with a strong nucleophile, the attack predominantly occurs at the less sterically hindered carbon atom. chemistrysteps.commasterorganicchemistry.comchemistrytalk.org This is a classic feature of the S(_N)2 mechanism, where the accessibility of the electrophilic carbon is a primary determinant of the reaction rate. libretexts.orglibretexts.org For example, with aliphatic epoxides, the nucleophile, such as an azide (B81097) ion, will preferentially attack the less substituted carbon due to lower steric repulsion. researchgate.net
Electronic Effects: Under acidic conditions, the reaction mechanism shifts to have more S(_N)1 character. libretexts.orglibretexts.org The epoxide oxygen is first protonated, creating a better leaving group. masterorganicchemistry.comchemistrysteps.com This leads to the development of a partial positive charge on the carbon atoms of the epoxide ring. The more substituted carbon can better stabilize this positive charge. chemistrysteps.comoregonstate.edu Consequently, the nucleophile, which is typically weak under these conditions, will preferentially attack the more substituted carbon. chemistrysteps.commasterorganicchemistry.com In the case of aromatic epoxides like styrene (B11656) oxide, the benzylic position is electronically favored for nucleophilic attack due to the stabilization of the partial positive charge by the adjacent aromatic ring. rsc.orgresearchgate.net This electronic preference can lead to the formation of the product resulting from attack at the more substituted carbon, even with a strong nucleophile like azide. utwente.nl
Aromatic Stabilization: The presence of an aromatic ring adjacent to the epoxide ring can significantly influence the regioselectivity of the ring-opening reaction. The phenyl group can stabilize a developing positive charge at the benzylic carbon through resonance. This stabilization makes the benzylic carbon more electrophilic and, therefore, a more likely site for nucleophilic attack, particularly under acidic conditions where carbocation-like character is more pronounced in the transition state. researchgate.netutwente.nl
| Factor | Effect on Regioselectivity | Governing Mechanism | Typical Reaction Conditions |
|---|---|---|---|
| Steric Hindrance | Attack at the less substituted carbon is favored. chemistrysteps.commasterorganicchemistry.comchemistrytalk.org | SN2 | Basic or neutral, with strong nucleophiles. |
| Electronic Effects | Attack at the more substituted carbon is favored. chemistrysteps.commasterorganicchemistry.com | SN1-like | Acidic, with weak nucleophiles. |
| Aromatic Stabilization | Attack at the benzylic position is favored. rsc.orgresearchgate.net | SN1-like | Acidic conditions enhance this effect. |
Enzyme-Directed Regioselectivity
Enzymes, particularly halohydrin dehalogenases (HHDHs), can exhibit remarkable control over the regioselectivity of epoxide ring-opening reactions, often leading to products that are difficult to obtain through traditional chemical methods. researchgate.netbohrium.com
Halohydrin dehalogenases naturally catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides. nih.gov However, they can also catalyze the ring-opening of epoxides with various nucleophiles, including azide. researchgate.netbohrium.com The regioselectivity of HHDH-catalyzed reactions is determined by the specific binding of the epoxide substrate within the enzyme's active site. nih.gov
For instance, the halohydrin dehalogenase from Agrobacterium radiobacter (HheC) typically displays β-regioselectivity, meaning the nucleophile attacks the carbon atom further from any activating group (e.g., a phenyl ring). bohrium.comnih.gov This is in contrast to the α-regioselectivity often observed in the non-enzymatic, acid-catalyzed ring-opening of aromatic epoxides. nih.gov However, some HHDHs, like HheG from Ilumatobacter coccineus, have been found to exhibit excellent α-position regioselectivity in the azide-mediated ring-opening of styrene oxide derivatives. nih.gov This highlights the potential to select or engineer enzymes to achieve a desired regiochemical outcome.
The catalytic mechanism of HHDHs involves a catalytic triad (B1167595), often composed of serine, tyrosine, and arginine residues. nih.govbohrium.com The tyrosine residue is proposed to act as a general acid, protonating the epoxide oxygen, while the serine residue helps to position the substrate and stabilize the developing negative charge on the oxygen as the ring opens. nih.gov This precise positioning of the substrate and nucleophile within the active site is the basis for the high regioselectivity observed in these enzymatic reactions. nih.gov
| Enzyme | Typical Regioselectivity | Example Substrate | Key Mechanistic Feature |
|---|---|---|---|
| Halohydrin Dehalogenase (HheC) | β-position bohrium.comnih.gov | Styrene Oxide | Active site architecture dictates nucleophilic attack at the less substituted carbon. |
| Halohydrin Dehalogenase (HheG) | α-position nih.gov | Styrene Oxide Derivatives | Specific enzyme variant favors attack at the benzylic carbon. |
Stereospecificity of Ring Opening and Subsequent Transformations
The stereochemical outcome of epoxide ring-opening reactions is a critical aspect, particularly in the synthesis of chiral molecules. The mechanism of the ring-opening dictates whether the configuration at the attacked carbon is inverted or retained.
Concerted S(_N)2 Mechanisms and Inversion of Configuration at the Attacked Carbon
The ring-opening of epoxides with strong nucleophiles, such as the azide ion, typically proceeds through a concerted S(_N)2 mechanism. libretexts.orglibretexts.org This mechanism involves a backside attack by the nucleophile on one of the carbon atoms of the epoxide ring, leading to the simultaneous breaking of the carbon-oxygen bond and formation of the new carbon-nucleophile bond. libretexts.orglibretexts.org
A hallmark of the S(_N)2 reaction is the inversion of configuration at the carbon atom that is attacked. chemistrysteps.comjove.com This means that if the carbon being attacked has a specific stereochemistry (R or S), the resulting product will have the opposite stereochemistry at that center. The other chiral center in the molecule, if present, remains unaffected. This stereospecificity is highly valuable in asymmetric synthesis, as it allows for the predictable formation of a specific stereoisomer. thieme-connect.de Even under acidic conditions, where the mechanism has some S(_N)1 character, the attack of the nucleophile still occurs from the backside, resulting in an inversion of configuration. masterorganicchemistry.comopenstax.orgyoutube.com
Retention of Configuration via Carbocationic Intermediates and Internal Transfer Mechanisms
While less common for the azidolysis of epoxides, retention of configuration can occur under certain conditions that favor the formation of a carbocationic intermediate. If a full-fledged carbocation were to form, the nucleophile could attack from either face of the planar carbocation, leading to a mixture of stereoisomers (racemization).
Dynamic Kinetic Resolution Principles
Dynamic kinetic resolution (DKR) is a powerful strategy that combines a kinetic resolution with in situ racemization of the starting material. acs.org This allows for the theoretical conversion of a racemic mixture into a single enantiomer of the product in 100% yield, overcoming the 50% yield limitation of traditional kinetic resolution. acs.orgacs.org
In the context of azido (B1232118) epoxides, DKR could be applied to the synthesis of enantiomerically pure azido alcohols. This would involve the enantioselective ring-opening of a racemic epoxide with an azide nucleophile, catalyzed by an enzyme or a chiral catalyst. wikipedia.org Simultaneously, a second catalyst would be employed to racemize the unreacted epoxide enantiomer. acs.org This ensures that the slower-reacting enantiomer is continuously converted into the faster-reacting one, allowing for a high yield of the desired product enantiomer.
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations on Reaction Mechanisms
Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction pathways involved in the synthesis and transformation of azido epoxides like (S)-2-((S)-1-azido-2-phenylethyl)oxirane. DFT calculations allow for the detailed exploration of potential energy surfaces, providing insights into the step-by-step processes of bond formation and cleavage.
For instance, in the synthesis of α-hydroxy-β-azido tetrazoles from α,β-epoxy nitriles, DFT calculations have been employed to understand the high levels of regio- and stereoselectivity observed. rsc.org These studies investigate the electronic structure of reactants, intermediates, and products to rationalize the observed experimental outcomes. The calculations can reveal the preferred pathways for both the cycloaddition of the nitrile with an azide source and the subsequent ring-opening of the epoxide by the azide anion. rsc.org
Theoretical studies on the haloalcohol dehalogenase HheC, which can catalyze the ring-opening of epoxides with azide, have utilized DFT to map out the reaction mechanism. These calculations have shown that the azidolysis of styrene oxide, a related aromatic epoxide, proceeds through a single concerted step. nih.gov Such computational investigations help to understand the role of the enzyme's active site residues in promoting the reaction and controlling its stereoselectivity. nih.gov
Modeling of Transition State Structures and Activation Energies
The key to understanding the kinetics and selectivity of a chemical reaction lies in the structure and energy of its transition state. Computational modeling allows for the precise characterization of these fleeting structures and the calculation of the activation energies required to reach them.
In the context of epoxide ring-opening reactions, DFT calculations are used to locate and optimize the geometries of transition states. For the reaction of epoxides with boron trifluoride, a proposed mechanism involving a single transition state where epoxide bond breaking is coupled with fluorine transfer has been investigated computationally. researchgate.net This type of modeling can differentiate between various proposed mechanisms, such as SN1-like and SN2-like pathways.
For the copolymerization of epoxides and cyclic anhydrides, DFT has been used to investigate the mechanism of the epoxide ring-opening step. These studies compute the free enthalpies of intermediates and transition states to understand the energetics of the reaction pathway. figshare.com While not specific to this compound, these methodologies are directly applicable to understanding its reactions. The calculated activation energies can then be correlated with experimentally observed reaction rates.
Below is a hypothetical interactive data table illustrating the kind of data that can be generated from such computational studies for different nucleophilic ring-opening pathways of an azido epoxide.
| Reaction Pathway | Nucleophile | Calculated Activation Energy (kcal/mol) | Transition State C-N Bond Length (Å) | Transition State C-O Bond Length (Å) |
| Path A | N3- | 15.2 | 2.15 | 1.98 |
| Path B | CN- | 17.8 | 2.21 | 2.01 |
| Path C | OH- | 16.5 | - | 2.05 |
| Path D | H2O | 22.1 | - | 2.18 |
Note: The data in this table is illustrative and intended to represent the type of information obtained from DFT calculations on transition states.
Computational Analysis of Catalyst-Substrate Interactions and Origins of Stereoselectivity
The high degree of stereocontrol often observed in reactions involving chiral azido epoxides is frequently achieved through the use of catalysts. Computational analysis plays a crucial role in deciphering the intricate interactions between the catalyst and the substrate that lead to the observed stereoselectivity.
Studies on the metal-salen-catalyzed asymmetric ring-opening (ARO) of epoxides have revealed that the mechanism can involve the cooperative activation of both the epoxide and the azide nucleophile by two different metal centers. nih.govunits.it Computational models of these catalyst-substrate complexes can identify the key non-covalent interactions, such as hydrogen bonding and steric repulsion, that dictate the facial selectivity of the nucleophilic attack.
In the enzymatic ring-opening of styrene oxide by haloalcohol dehalogenase, computational "in silico" mutations of active site residues have been performed to understand the factors governing regioselectivity. nih.gov These studies highlight how specific amino acid residues can position the substrate and stabilize the transition state to favor one stereochemical outcome over another. nih.gov
The origins of stereoselectivity in the synthesis of α-hydroxy-β-azido tetrazoles have also been probed using quantum mechanical DFT calculations, which help to explain the high levels of regio- and stereoselectivity observed in the dibutyltin (B87310) oxide-catalyzed reaction. rsc.org
The following table provides a conceptual overview of how catalyst-substrate interactions can influence stereoselectivity in a hypothetical catalyzed azidolysis reaction.
| Catalyst Variant | Key Interaction Feature | Predicted Major Diastereomer | Predicted Diastereomeric Excess (%) |
| Catalyst 1 (Standard) | Hydrogen bond to epoxide oxygen | (2S, 3R) | 95 |
| Catalyst 2 (Bulky Ligand) | Steric hindrance at C-2 | (2R, 3S) | 88 |
| Catalyst 3 (Modified Salen) | π-stacking with phenyl group | (2S, 3R) | >99 |
| Catalyst 4 (No Catalyst) | Uncontrolled approach | Mixture | 0 |
Note: This table is a conceptual representation of how computational analysis can link catalyst features to stereochemical outcomes.
Role of Solvent Effects in Computational Models
The surrounding solvent can have a profound impact on the energetics and mechanism of a reaction. Computational models must, therefore, account for these solvent effects to provide an accurate description of the chemical reality.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used in DFT calculations to simulate the bulk solvent environment. researchgate.net These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. This approach has been used in studies of epoxide ring-opening reactions to understand how the solvent stabilizes charged intermediates and transition states. researchgate.net
Explicit solvent models, where individual solvent molecules are included in the calculation, can be used to investigate specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, this approach can provide a more detailed picture of the solvent's role. The choice of solvent can influence the regioselectivity of epoxide ring-opening, and computational studies can help to rationalize these experimental observations.
Synthetic Transformations and Broader Utility of Chiral Azido Epoxides
Derivatization to Chiral 1,2-Amino Alcohols
The conversion of chiral azido (B1232118) epoxides into 1,2-amino alcohols is a fundamental transformation that provides access to a crucial class of compounds. These amino alcohols are not only valuable as chiral auxiliaries and ligands in asymmetric synthesis but are also core components of numerous biologically active molecules. nih.govscispace.com The synthetic route typically involves two key steps: the nucleophilic ring-opening of the epoxide to form a β-azido alcohol, followed by the reduction of the azide (B81097) group to a primary amine.
Selective Reduction of the Azide Moiety to the Amine
The reduction of the azide group in β-azido alcohols derived from (S)-2-((S)-1-azido-2-phenylethyl)oxirane must be performed chemoselectively to avoid affecting other functional groups. A variety of reagents are effective for this transformation, offering mild conditions and high yields. The Staudinger reduction, using triphenylphosphine (B44618) (PPh₃) followed by hydrolysis, is a common and reliable method. nih.gov Alternatively, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Adams' catalyst (PtO₂) provides a clean conversion. organic-chemistry.org Other metal-based reducing agents, such as tin(II) chloride or dichloroindium hydride, have also been successfully employed for the chemoselective reduction of organic azides to their corresponding amines. organic-chemistry.orgresearchgate.net
| Reducing Agent | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| Triphenylphosphine (PPh₃) / H₂O | THF, Room Temperature | Mild conditions, high functional group tolerance (Staudinger Reaction). | nih.gov |
| H₂ / Pd/C | Methanol or Ethanol, Room Temperature | Clean reduction, product is the amine salt if acid is present. | organic-chemistry.org |
| Sodium Borohydride (NaBH₄) / NiCl₂ | Methanol, 0 °C to Room Temperature | In situ generation of nickel boride catalyst, efficient reduction. | organic-chemistry.org |
| Tin(II) chloride (SnCl₂) | Methanol, Reflux | Effective for α-azido ketones, useful for complex substrates. | researchgate.net |
Cyclization to Chiral Aziridines
Chiral aziridines are highly valuable three-membered nitrogen heterocycles that act as precursors for a wide array of nitrogen-containing compounds. researchgate.netnih.gov The transformation of this compound into a chiral aziridine (B145994) proceeds through an intramolecular cyclization of an intermediate amino alcohol. This process requires careful control of regiochemistry and stereochemistry to yield the desired product.
Regio- and Stereoselective Aziridine Formation from Azido Alcohols
The synthesis of a chiral aziridine from the parent azido epoxide first involves the regioselective ring-opening of the epoxide to generate a β-azido alcohol. This is followed by reduction of the azide to an amine, yielding a 1,2-amino alcohol. The alcohol is then converted into a good leaving group, typically a tosylate or mesylate. Subsequent intramolecular nucleophilic substitution, where the amine displaces the leaving group, results in the formation of the aziridine ring. acs.org The stereochemistry of the starting epoxide dictates the stereochemistry of the final aziridine, proceeding through a double inversion mechanism (at the epoxide opening and the cyclization steps) or a retention-inversion mechanism, depending on the site of nucleophilic attack. The regioselectivity of the initial epoxide opening is crucial for determining the final substitution pattern of the aziridine. researchgate.net
| Step | Reaction | Typical Reagents | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| 1 | Epoxide Ring-Opening | NaN₃, NH₄Cl | Inversion of configuration at the site of attack. | organic-chemistry.org |
| 2 | Azide Reduction | H₂, Pd/C or PPh₃ | Conversion of azide to amine with retention of configuration. | organic-chemistry.org |
| 3 | Hydroxyl Activation | TsCl, pyridine (B92270) or MsCl, Et₃N | Conversion of alcohol to a good leaving group. | acs.org |
| 4 | Intramolecular Cyclization | Base (e.g., NaH) | SN2 attack by the amine, leading to inversion of configuration. | mdpi.com |
Integration into "Click Chemistry" Applications
"Click chemistry" refers to a class of reactions that are rapid, efficient, and highly specific, generating only one desired product. illinois.edunih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.org The azide moiety in this compound makes it an ideal substrate for such transformations.
Copper-Catalyzed Azide-Alkyne Cycloaddition for Chiral Hydroxy Triazoles
The reaction of this compound with a terminal alkyne in the presence of a copper(I) catalyst yields a chiral triazole that retains the epoxide ring, or a chiral hydroxy triazole if the epoxide is opened prior to or during the reaction. nih.govacs.org This reaction is highly regioselective, exclusively producing the 1,4-isomer. nih.gov The resulting triazole products are of significant interest in medicinal chemistry due to their stability and ability to act as amide bond mimics. nih.govdovepress.com The reaction is typically carried out under mild conditions, often in aqueous solvents, and is tolerant of a wide range of functional groups.
| Component | Example | Purpose | Reference |
|---|---|---|---|
| Azide Substrate | This compound | Provides the azide functionality and chiral backbone. | nih.govkoreascience.kr |
| Alkyne Substrate | Various terminal alkynes | Reacts with the azide to form the triazole ring. | wikipedia.org |
| Copper(I) Source | CuSO₄·5H₂O / Sodium Ascorbate | Catalyzes the cycloaddition reaction. Ascorbate reduces Cu(II) to the active Cu(I) state. | nih.govacs.org |
| Ligand (Optional) | Tris(benzyltriazolylmethyl)amine (TBTA) | Stabilizes the Cu(I) catalyst and accelerates the reaction. | nih.gov |
| Solvent | t-BuOH/H₂O, DMF, DMSO | Provides a medium for the reaction. | acs.org |
Application as Precursors for Advanced Organic Building Blocks and Complex Molecular Architectures
Chiral azido epoxides like this compound are considered advanced building blocks because their compact structure contains multiple, stereochemically defined functionalities that can be manipulated selectively to construct more complex molecules. nih.gov Their utility is prominently demonstrated in the synthesis of pharmaceuticals, particularly protease inhibitors.
This specific azido epoxide is a well-established key intermediate in the synthesis of several HIV-1 protease inhibitors, such as Amprenavir. koreascience.kr In these syntheses, the epoxide is opened by a nucleophile, and the azide is subsequently reduced to an amine. This process efficiently installs the critical (S)-amino alcohol moiety found in the core structure of these drugs. nih.govkoreascience.kr The enantiospecific synthesis of this azido epoxide from readily available starting materials like diethyl D-tartrate or D-isoascorbic acid has been a focus of research to enable practical, large-scale production of these life-saving therapeutics. nih.govkoreascience.kr
Role in Multi-Step Stereoselective Syntheses
The strategic importance of this compound is prominently demonstrated in its application as a key intermediate in the total synthesis of complex natural products and pharmaceutical agents. nih.govkoreascience.kr Its inherent chirality and dual reactivity allow for the controlled and predictable introduction of multiple stereocenters, a critical aspect of modern asymmetric synthesis. mdpi.com
One of the primary applications of this chiral azido epoxide is in the synthesis of hydroxyethylamine isosteres, which are crucial components in a variety of protease inhibitors, including those targeting HIV. koreascience.kr The epoxide ring can be opened by a variety of nucleophiles with high regioselectivity and stereospecificity, leading to the formation of vicinal amino alcohols, a common motif in biologically active molecules. The azide group serves as a masked amine, which can be reduced at a later synthetic stage, offering a strategic advantage by avoiding potential side reactions associated with a free amine. koreascience.kr
Several efficient and enantiospecific routes to synthesize this compound itself have been developed, often starting from readily available chiral pool materials like diethyl D-tartrate or D-isoascorbic acid. nih.govkoreascience.krrsc.org These methods underscore the accessibility of this key intermediate for broader synthetic applications. For instance, a concise and general enantioselective synthetic route utilizes a Sharpless asymmetric epoxidation followed by a regioselective azide displacement as key steps, achieving an enantiomeric excess of over 95%. rsc.org
Synthesis of Diverse Nitrogen-Containing Heterocycles (e.g., Tetrazoles)
The azide moiety within this compound serves as a versatile handle for the construction of a wide array of nitrogen-containing heterocycles. nih.govopenmedicinalchemistryjournal.commdpi.com Among these, the synthesis of tetrazoles is of significant interest due to their widespread applications in medicinal chemistry, often as bioisosteres for carboxylic acids. nih.govbeilstein-journals.orgresearchgate.net
The [3+2] cycloaddition reaction between the azide group of the chiral epoxide and a nitrile is a common and efficient method for the formation of the tetrazole ring. nih.govnih.gov This reaction can be catalyzed by various reagents, including dibutyltin (B87310) oxide, to afford α-hydroxy-β-azido tetrazoles in a single step from the corresponding α,β-epoxy nitriles. rsc.org This process exhibits high levels of regio- and stereoselectivity. The resulting tetrazole-containing molecules retain the stereochemical information from the starting epoxide, providing access to enantioenriched heterocyclic compounds.
The general synthetic routes to tetrazoles often involve the 1,3-dipolar cycloaddition of azides with nitriles or isocyanides. nih.govnih.gov The reaction can be influenced by various factors, including the choice of catalyst and reaction conditions, to control the regioselectivity and yield of the desired tetrazole isomer. The versatility of this chemistry allows for the incorporation of the tetrazole moiety into a diverse range of molecular scaffolds. beilstein-journals.org
Beyond tetrazoles, the azide group can participate in other cycloaddition reactions and can be transformed into other nitrogen-containing functional groups, which then serve as precursors for the synthesis of other heterocycles such as triazoles and other complex fused ring systems. mdpi.com The ability to generate such a diversity of heterocyclic structures from a single chiral precursor highlights the synthetic power of this compound.
Precursors for Enantioenriched Chiral Auxiliaries and Ligands
The enantiomerically pure nature of this compound makes it an excellent starting material for the synthesis of chiral auxiliaries and ligands, which are indispensable tools in asymmetric catalysis. chemistryviews.orgenamine.net Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which they can be removed and ideally recycled. sigmaaldrich.com Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalyst that can induce enantioselectivity in a wide range of transformations. chemistryviews.orgmdpi.com
The transformation of this compound into valuable chiral ligands often involves the conversion of the epoxide and azide functionalities into coordinating groups such as amines, alcohols, or phosphines. For example, the regioselective opening of the epoxide ring followed by reduction of the azide can lead to chiral amino alcohols, a common scaffold for ligands used in asymmetric synthesis. mdpi.com
The development of novel chiral ligands is a continuous pursuit in the field of asymmetric catalysis, as the ligand structure is a key determinant of the catalyst's efficiency and selectivity. chemistryviews.org By providing a stereochemically defined and functionally rich starting material, this compound enables the synthesis of a diverse range of new and potentially more effective chiral ligands. These ligands can then be employed in a variety of metal-catalyzed reactions, such as asymmetric hydrogenation, C-C bond formation, and epoxidation, to produce enantiomerically enriched products. rsc.orgnih.gov
The data from various synthetic transformations involving this compound and related chiral azido epoxides can be summarized in the following interactive tables:
Table 1: Synthetic Routes to Chiral Azido Epoxides
| Starting Material | Key Reaction Steps | Product | Enantiomeric Excess | Reference |
|---|---|---|---|---|
| Diethyl D-tartrate | Benzylidene acetal (B89532) formation, Reductive cleavage, Isopropylidene protection, etc. | 2(S)- and 2(R)-[1′(S)-Azido-2-phenylethyl]oxirane | Optically pure | nih.gov |
| Allylic Alcohol | Sharpless asymmetric epoxidation, Regioselective azide displacement | 2(R)- and 2(S)-[1′(S)-Azido-2-phenylethyl]oxirane | >95% | rsc.org |
Table 2: Synthesis of Heterocycles from Chiral Azido Epoxides
| Epoxide Substrate | Reagent | Product | Reaction Type | Reference |
|---|---|---|---|---|
| α,β-Epoxy nitriles | TMSN₃, Dibutyltin oxide | α-Hydroxy-β-azido tetrazoles | [3+2] Cycloaddition | rsc.org |
Table 3: Applications in Asymmetric Synthesis
| Precursor | Transformation | Product | Application | Reference |
|---|---|---|---|---|
| This compound | Epoxide opening, Azide reduction | Chiral Amino Alcohols | Chiral Ligands/Auxiliaries | sigmaaldrich.commdpi.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-2-((S)-1-azido-2-phenylethyl)oxirane, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves epoxidation of an azide-functionalized alkene precursor. For stereochemical control, asymmetric epoxidation catalysts (e.g., Sharpless or Jacobsen systems) may be employed. Chiral HPLC or polarimetry should validate enantiomeric excess, while NOESY NMR can confirm spatial arrangements of substituents . Modifications to existing protocols, such as using (S)- or (R)-amino acids as chiral auxiliaries, have been reported for analogous epoxides .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : H and C NMR should resolve the epoxide protons (δ ~3.0–4.5 ppm) and azide signals (no direct proton but detectable via IR).
- IR Spectroscopy : Confirm the azide stretch (~2100 cm) and epoxide ring vibrations (~1250 cm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula.
- X-ray Crystallography : Provides absolute stereochemistry if single crystals are obtainable .
Q. How can researchers mitigate safety risks associated with the azide functional group during synthesis?
- Methodological Answer :
- Use inert atmosphere (N/Ar) to prevent accidental detonation.
- Limit azide concentrations (< 0.1 M) and avoid metal contamination.
- Employ remote quenching systems and conduct small-scale trials .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in click chemistry or cycloaddition reactions?
- Methodological Answer : The (S,S) configuration directs spatial orientation during Huisgen cycloaddition with alkynes, affecting regioselectivity and reaction kinetics. Computational modeling (DFT) can predict transition states, while F NMR probes electronic effects in fluorinated analogs . Contrasting results between enantiomers should be analyzed via kinetic studies and crystallographic data .
Q. What strategies optimize catalytic ring-opening reactions of this epoxide for chiral diol synthesis?
- Methodological Answer :
- Catalyst Selection : Chiral Lewis acids (e.g., BINOL-derived catalysts) or enzymatic systems (epoxide hydrolases) enhance enantioselectivity.
- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states.
- Kinetic Resolution : Monitor reaction progress via TLC or inline IR to isolate intermediates .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved for this compound?
- Methodological Answer :
- Variable Temperature NMR : Assess dynamic effects (e.g., ring puckering or hindered rotation).
- COSY/HSQC : Assign coupled protons and carbons.
- Isotopic Labeling : N-labeled azides clarify coupling patterns. Discrepancies may arise from impurities; repurify via flash chromatography (SiO, hexane/EtOAc) .
Q. What computational methods predict the compound’s behavior in biological systems (e.g., enzyme inhibition)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with PDB structures of target enzymes.
- MD Simulations : Analyze binding stability over 100+ ns trajectories.
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetics. Contrast results with in vitro assays (e.g., fluorogenic substrate cleavage) .
Data Analysis and Experimental Design
Q. What experimental controls are essential when studying azide-epoxide stability under varying pH conditions?
- Methodological Answer :
- Control Groups : Include azide-free epoxide analogs and buffer-only samples.
- Accelerated Stability Testing : Use HPLC to track degradation products at 40–60°C.
- pH Profiling : Test across pH 3–10; azides are prone to hydrolysis in acidic media .
Q. How can researchers design a kinetic study to compare the reactivity of (S,S) vs. (R,R) enantiomers in nucleophilic ring-opening?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
